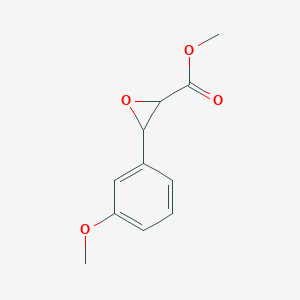
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate
Descripción general
Descripción
Methyl 3-(3-Methoxyphenyl)oxirane-2-carboxylate, also known as Methyl 3-Methoxyphenyloxirane-2-carboxylate, is a synthetic compound that is widely used in laboratory experiments and research. This compound has been studied extensively in recent years, and its various applications have been identified.
Aplicaciones Científicas De Investigación
Carbonylation of Alkynyl Epoxides
- Synthesis of 5-Hydroxy-2,3-dienoate Esters and 2,3-Dihydrofuran-3-ol Derivatives: The carbonylation of alkynyl oxiranes, including methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate, is utilized in the synthesis of esters and dihydrofuran derivatives. These compounds are formed through the spontaneous cyclization of a dihydroxyallenyl ester intermediate (Piotti & Alper, 1997).
Antioxidant and Antilipase Activities
- Methyl Chavicol and Its Synthetic Analogue: A study investigated the in vitro and in silico antioxidant and antilipase effects of methyl chavicol and its analogue, emphasizing their potential as molecular targets for diseases related to oxidative damage and lipid metabolism (Santos et al., 2018).
Preparation of Key Pharmaceutical Intermediates
- Large-Scale Preparation of Key Intermediates: Methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate serves as a key intermediate in the synthesis of pharmaceuticals like diltiazem, showcasing its importance in drug development (Furutani et al., 2002).
Synthesis of Enantiomerically Pure Compounds
- Asymmetric Synthesis of Enciprazine: The compound is involved in the efficient asymmetric synthesis of enciprazine, an anxiolytic drug. This highlights its role in producing optically pure pharmaceutical compounds (Narsaiah & Nagaiah, 2010).
Antiplatelet Activity
- Glycidic Acid Derivatives in Antiplatelet Applications: Some derivatives of methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate have been synthesized and evaluated for their potential as inhibitors of platelet aggregation, a critical factor in cardiovascular health (Jampílek et al., 2008).
Polymer Synthesis
- Ring-Opening Polymerization: The compound is utilized in the synthesis of polymers with carbonyl–aromatic π-stacked structures, demonstrating its versatility in polymer chemistry (Merlani et al., 2015).
Propiedades
IUPAC Name |
methyl 3-(3-methoxyphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-8-5-3-4-7(6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUPNYQHQNBLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



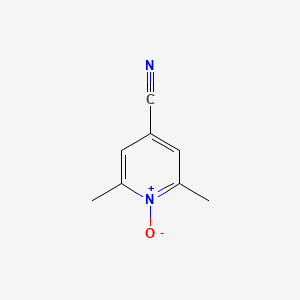

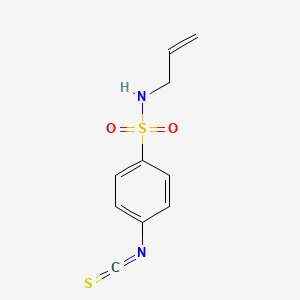

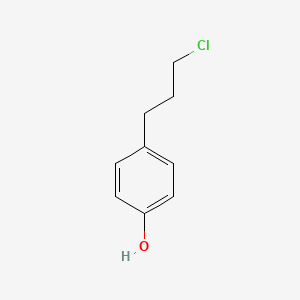

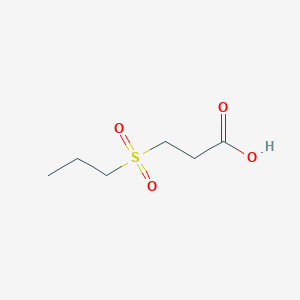


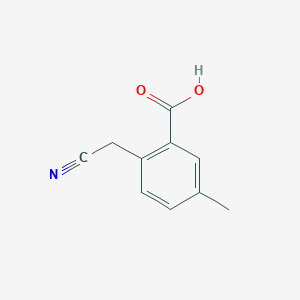
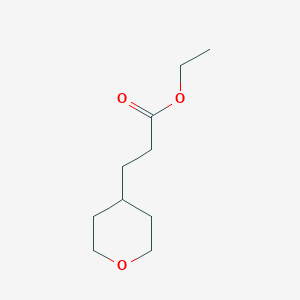
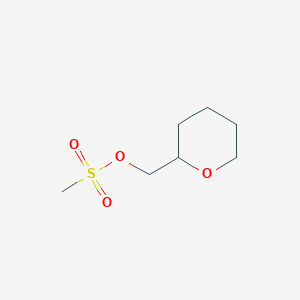

![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)